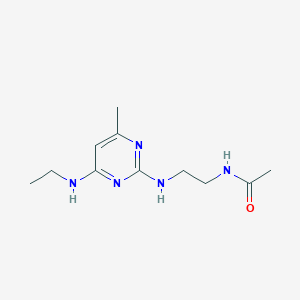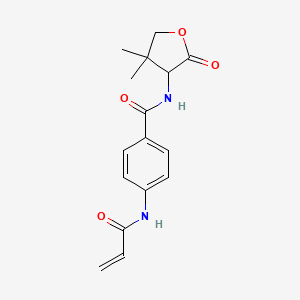
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide, commonly known as EMA401, is a small molecule drug that has been developed to treat neuropathic pain. Neuropathic pain is a chronic condition that results from damage to the nervous system and is characterized by a persistent burning, shooting, or stabbing pain. EMA401 has been shown to be effective in treating neuropathic pain in preclinical studies, and is currently undergoing clinical trials.
Wissenschaftliche Forschungsanwendungen
- The synthesized complex of N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide with tetraphenylborate was examined for antibacterial activity . Investigating its effectiveness against specific bacterial strains could provide valuable insights for drug development.
- The ion-associate complex formed between bioactive molecules and organic molecules is crucial for understanding their interactions with receptors. In this case, the compound forms an ion-associate or ion-pair complex with tetraphenylborate. Characterization techniques such as infrared spectra, NMR, elemental analysis, and mass spectrometry were employed to confirm the complex formation .
- Density functional theory (DFT) calculations were used to explore the ground state electronic characteristics of the complex. The HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) frontier molecular orbitals were computed, providing insights into its electronic properties. Additionally, UV absorption peaks were detected for both configurations of the complex .
- The compound shares structural similarities with coumarin derivatives. For example, the direct synthesis of 4-(monoalkylamino)coumarins from primary amines involves reactions with 4-hydroxycoumarin. Understanding these relationships can guide further exploration of its pharmacological properties .
- The compound’s structure resembles 2-(2-aminothiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide monohydrochloride. Investigating its potential as a thiazole derivative could reveal additional applications .
- The compound’s reaction pathway shares similarities with the synthesis of 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide. Exploring its potential as a thiophene derivative may uncover novel applications .
Antibacterial Activity
Ion-Associate Chemistry
Computational Study
Coumarin Derivatives
Thiazole Derivatives
Thiophene Derivatives
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular behavior and influencing physiological processes . For instance, some indole derivatives have demonstrated anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been shown to affect a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The compound was synthesized in a reaction involving sodium tetraphenyl borate and 4-amino-n- [2 (diethylamino) ethyl] benzamide hydrochloride (procainamide hydrochloride) in deionized water at room temperature , suggesting that it may be soluble in water, which could influence its bioavailability.
Result of Action
subtilis ATCC 10400) and yeast, including Candida albicans ATCC 10231 .
Action Environment
It’s worth noting that the compound was synthesized in deionized water at room temperature , suggesting that the reaction conditions could potentially influence the compound’s action and stability.
Eigenschaften
IUPAC Name |
N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-4-12-10-7-8(2)15-11(16-10)14-6-5-13-9(3)17/h7H,4-6H2,1-3H3,(H,13,17)(H2,12,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWHKOBLUINYOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NCCNC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![16-Butyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2379055.png)
![2-(2-(Dimethylamino)ethyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2379056.png)
![Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate](/img/structure/B2379058.png)
![2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane](/img/structure/B2379059.png)

![(2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol](/img/structure/B2379064.png)
![7-isopropyl-N-(2-methoxyphenyl)-5-methyl-2-((2-methylbenzyl)thio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2379065.png)
![1-(2,5-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2379066.png)

![3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2379073.png)

![2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2379076.png)
